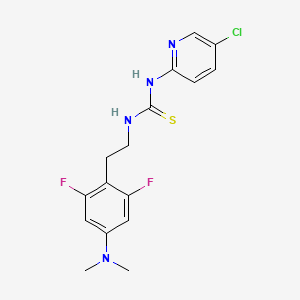
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(4-(dimethylamino)-2,6-difluorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-114 is a platinum-based compound known for its catalytic properties, particularly in hydrosilylation reactions. It is a Karstedt catalyst, which promotes the addition curing cross-linking reaction between silicon-vinyl and silicon-hydrogen groups to form silicone elastomers. In this catalyst, platinum is in the zero oxidation state with no coordinated chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PT-114 involves the synthesis of platinum-based catalysts. One common method includes the partial thermal decomposition of chloroplatinic acid followed by electroreduction of the coating. This method involves depositing chloroplatinic acid on a substrate, drying, and then heating at various temperatures. The final step involves electrochemical conditioning by cathodic polarization .
Industrial Production Methods: In industrial settings, PT-114 is produced through a similar process but on a larger scale. The process involves the use of high-purity chloroplatinic acid and controlled thermal decomposition to ensure consistent quality and catalytic activity. The electroreduction step is optimized to achieve a high surface area and catalytic efficiency .
Chemical Reactions Analysis
Types of Reactions: PT-114 undergoes several types of chemical reactions, including:
Oxidation: PT-114 can participate in oxidation reactions, particularly in the presence of oxygen or other oxidizing agents.
Reduction: The compound can be reduced under specific conditions, often involving hydrogen or other reducing agents.
Substitution: PT-114 can undergo substitution reactions where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. Conditions typically involve elevated temperatures and controlled atmospheres.
Reduction: Hydrogen gas or hydride donors are commonly used. Conditions often involve high pressure and temperature.
Substitution: Ligands such as phosphines, amines, or other coordinating molecules are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Oxidized platinum species and various oxidized organic products.
Reduction: Reduced platinum species and hydrogenated organic products.
Substitution: New platinum complexes with substituted ligands
Scientific Research Applications
PT-114 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in hydrosilylation reactions to form silicone elastomers. It is also used in various organic synthesis reactions.
Biology: PT-114 is being explored for its potential in biological applications, including as a catalyst in biochemical reactions.
Mechanism of Action
The mechanism of action of PT-114 involves its role as a catalyst in hydrosilylation reactions. The platinum center facilitates the addition of silicon-hydrogen bonds to silicon-vinyl groups, forming cross-linked silicone networks. This process involves the activation of the silicon-hydrogen bond by the platinum center, followed by the addition to the silicon-vinyl group. The platinum center then regenerates, allowing the catalytic cycle to continue .
Comparison with Similar Compounds
Platinum(II) chloride: Another platinum-based catalyst used in various organic reactions.
Platinum(IV) oxide: Used as a catalyst in hydrogenation reactions.
Platinum(II) acetylacetonate: Used in organic synthesis and catalysis.
Uniqueness of PT-114: PT-114 is unique due to its specific application in hydrosilylation reactions and its ability to form silicone elastomers through addition curing. Unlike other platinum-based catalysts, PT-114 does not have coordinated chlorides, which enhances its stability and catalytic efficiency in specific reactions .
Properties
CAS No. |
181305-49-7 |
|---|---|
Molecular Formula |
C16H17ClF2N4S |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-[4-(dimethylamino)-2,6-difluorophenyl]ethyl]thiourea |
InChI |
InChI=1S/C16H17ClF2N4S/c1-23(2)11-7-13(18)12(14(19)8-11)5-6-20-16(24)22-15-4-3-10(17)9-21-15/h3-4,7-9H,5-6H2,1-2H3,(H2,20,21,22,24) |
InChI Key |
CTKOUWBTBJGZKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)F)CCNC(=S)NC2=NC=C(C=C2)Cl)F |
Key on ui other cas no. |
181305-49-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















